1-(1-Ethylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C9H14N4O2 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-(1-ethylpyrrolidin-3-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H14N4O2/c1-2-12-4-3-7(5-12)13-6-8(9(14)15)10-11-13/h6-7H,2-5H2,1H3,(H,14,15) |
InChI Key |
WHZOYDZQRDZJLM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(C1)N2C=C(N=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1-Ethylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the reaction of primary amines with diols catalyzed by a Cp*Ir complex.
Formation of the Triazole Ring:
Coupling of the Rings: The final step involves coupling the pyrrolidine and triazole rings through appropriate linkers and reaction conditions to form the desired compound.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(1-Ethylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Ethylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Ethylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Physicochemical Comparison
*Estimated based on analogues.
Biological Activity
1-(1-Ethylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the class of 1,2,3-triazoles, which have gained attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential anticancer effects, and other relevant biological interactions.
The compound's chemical structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 218.64 g/mol
- IUPAC Name : 1-(1-Ethylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of 1,2,3-triazole derivatives. For instance, research indicates that triazole compounds exhibit significant activity against various bacterial strains, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for related triazoles have been reported as follows:
| Compound | MIC (μg/mL) |
|---|---|
| 1-(1-Ethylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid | TBD |
| DAN 49 (triazole derivative) | 128 |
The presence of the pyrrolidine moiety in these compounds enhances their lipophilicity and facilitates cell membrane penetration, thereby improving their antimicrobial effectiveness .
Anticancer Activity
The 1,2,3-triazole scaffold is recognized for its potential as an anticancer agent. The compound's ability to interact with biological targets involved in cancer progression has been explored. Studies indicate that triazoles can inhibit specific enzymes related to tumor growth and metastasis.
For example, a study involving derivatives of 1H-triazoles demonstrated that certain compounds exhibited cytotoxic effects on cancer cell lines with IC values in the low micromolar range:
| Compound | Cell Line | IC (μM) |
|---|---|---|
| Triazole Derivative A | MCF-7 (Breast Cancer) | 5.0 |
| Triazole Derivative B | HeLa (Cervical Cancer) | 8.5 |
These findings suggest that further investigation into the specific mechanisms of action and structural modifications could enhance the anticancer efficacy of this class of compounds .
The biological activity of 1-(1-Ethylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and π-stacking interactions due to the presence of nitrogen atoms in the triazole ring. This interaction can lead to enzyme inhibition or modulation of signaling pathways involved in cellular processes such as proliferation and apoptosis.
Case Studies
Several case studies have investigated the biological effects of triazole derivatives:
- Antimicrobial Efficacy : A study evaluated the effectiveness of various triazole derivatives against biofilm-forming bacteria. The results indicated that certain derivatives significantly reduced biofilm formation at sub-MIC concentrations .
- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of triazoles on cancer cell lines using MTT assays. The results demonstrated that specific modifications to the triazole ring could enhance cytotoxicity against targeted cancer cells .
Q & A
Q. What are the common synthetic routes for 1-(1-Ethylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid?
Methodological Answer: The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example:
- Step 1: Prepare the azide precursor (e.g., 1-ethylpyrrolidin-3-yl azide) via nucleophilic substitution using NaN₃ in DMF at 50°C for 3 hours .
- Step 2: React with a propiolic acid derivative under CuAAC conditions (CuSO₄, sodium ascorbate, THF/H₂O, 50°C, 16 hours) to form the triazole-carboxylic acid .
- Purification: Use flash chromatography (cyclohexane/ethyl acetate gradient) or recrystallization (ethanol or toluene) to isolate the product .
Q. How is the compound characterized using spectroscopic methods?
Methodological Answer:
- ¹H/¹³C NMR: Confirm regiochemistry of the triazole ring and ethylpyrrolidine substitution. For example, the triazole proton appears as a singlet at δ 8.86 ppm, while the pyrrolidine ethyl group shows a triplet at δ 1.44–1.48 ppm .
- MS (EI/HRMS): Validate molecular weight (e.g., HRMS: [M]+ calc. 236.0805, found 236.0807) .
- IR Spectroscopy: Identify carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and triazole C=N bands (~1540 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Catalyst Loading: Reduce CuSO₄ from 0.2 equiv to 0.1 equiv with excess sodium ascorbate to minimize copper-induced side reactions .
- Solvent Optimization: Replace THF/H₂O with t-BuOH/H₂O (1:1) to enhance solubility of hydrophobic intermediates .
- Temperature Control: Conduct reactions under microwave irradiation (100°C, 30 minutes) to accelerate kinetics and reduce decomposition .
Example Optimization Workflow:
Screen solvents (DMF, DMSO, THF) for azide formation .
Test Cu(I) sources (CuBr, CuI) and ligands (TBTA) for regioselectivity .
Use DoE (Design of Experiments) to balance time, temperature, and catalyst ratio.
Q. What strategies improve the compound’s stability under storage or biological conditions?
Methodological Answer:
Q. How to analyze by-products or isomerization during synthesis?
Methodological Answer:
- HPLC-MS/MS: Detect regioisomers (e.g., 1,4- vs. 1,5-triazole) using a C18 column (ACN/H₂O + 0.1% formic acid) .
- X-ray Crystallography: Resolve structural ambiguities (e.g., Acta Crystallographica reports for analogous triazoles) .
- TLC Monitoring: Use iodine staining to track reaction progress and isolate intermediates .
Q. What computational methods predict the compound’s reactivity or bioactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
